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Compound of Interest

Compound Name: 1,6-Dibromohexane

Cat. No.: B150918 Get Quote

Spectroscopic Data for 1,6-Dibromohexane: A
Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for 1,6-
dibromohexane, presented for researchers, scientists, and professionals in drug development.

The information is organized into clear data tables, detailed experimental protocols, and a

visual workflow to facilitate understanding and application in a laboratory setting.

Overview of 1,6-Dibromohexane
Chemical Structure:

Molecular Formula: C₆H₁₂Br₂

Molecular Weight: 243.97 g/mol

Appearance: Colorless to pale yellow liquid.

CAS Number: 629-03-8

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 1,6-dibromohexane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1,6-Dibromohexane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.41 Triplet 4H Br-CH₂-(CH₂)₄-CH₂-Br

1.88 Quintet 4H
Br-CH₂-CH₂-(CH₂)₂-

CH₂-CH₂-Br

1.48 Quintet 4H
Br-(CH₂)₂-CH₂-CH₂-

(CH₂)₂-Br

Solvent: CDCl₃. Reference: TMS (δ 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data for 1,6-Dibromohexane

Chemical Shift (δ) ppm Assignment

33.8 CH₂-Br

32.7 CH₂-CH₂-Br

28.0 -(CH₂)₂-CH₂-(CH₂)₂-

Solvent: CDCl₃. Broadband proton decoupled.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1,6-Dibromohexane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b150918?utm_src=pdf-body
https://www.benchchem.com/product/b150918?utm_src=pdf-body
https://www.benchchem.com/product/b150918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

2940 - 2860 Strong C-H (alkane) stretching

1465 - 1450 Medium C-H bending (scissoring)

1255 Medium CH₂ wagging

645 Strong C-Br stretching

Sample preparation: Liquid film.

Mass Spectrometry (MS)
Table 4: Major Mass Fragments for 1,6-Dibromohexane (Electron Ionization)

m/z Relative Intensity Proposed Fragment

163/165 High [Br(CH₂)₆]⁺

135/137 Medium [Br(CH₂)₄]⁺

83 High [C₆H₁₁]⁺

55 Base Peak [C₄H₇]⁺

41 High [C₃H₅]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M+2 peaks for

bromine-containing fragments.[1][2]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation:
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A solution of 1,6-dibromohexane (approximately 5-10 mg) is prepared in deuterated

chloroform (CDCl₃, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00

ppm).[3]

¹H NMR Acquisition Parameters:

Spectrometer: 400 MHz

Pulse Program: zg30

Acquisition Time (AQ): ~3.0 s[4]

Relaxation Delay (D1): 2.0 s

Number of Scans (NS): 8-16

Spectral Width: 0-10 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Spectrometer: 100 MHz

Pulse Program: zgpg30 (power-gated decoupling)

Acquisition Time (AQ): ~1.0 s[5]

Relaxation Delay (D1): 2.0 s[5]

Number of Scans (NS): 128 or more, depending on concentration[5]

Spectral Width: 0-200 ppm

Decoupling: Broadband proton decoupling during acquisition

Infrared (IR) Spectroscopy
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Sample Preparation:

As 1,6-dibromohexane is a liquid at room temperature, the spectrum is conveniently obtained

using the neat liquid. A thin film of the liquid is prepared between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.[6] Alternatively, a drop of the liquid can be placed directly on

the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

FTIR Acquisition Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance or Absorbance

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty sample holder (or clean ATR

crystal) is recorded prior to the sample scan.

Mass Spectrometry
Instrumentation and Method:

The mass spectrum is typically acquired using a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

A dilute solution of 1,6-dibromohexane is prepared in a volatile organic solvent such as

dichloromethane or hexane.

GC-MS Parameters:

Injection Volume: 1 µL

Injector Temperature: 250 °C
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Carrier Gas: Helium

Column: A non-polar capillary column (e.g., DB-5ms or equivalent)

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10

°C/min.

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 35-300

Transfer Line Temperature: 280 °C

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 1,6-dibromohexane.
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A logical workflow for the spectroscopic analysis of 1,6-dibromohexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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